

Methyl 5-methylpyrazine-2-carboxylate

structural analysis

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Compound of Interest

Compound Name: **Methyl 5-methylpyrazine-2-carboxylate**

Cat. No.: **B1584754**

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An In-depth Technical Guide to the Structural Analysis of **Methyl 5-methylpyrazine-2-carboxylate**

Foreword: A Molecule of Dual Identity

Methyl 5-methylpyrazine-2-carboxylate is a molecule that occupies a fascinating intersection of industrial and pharmaceutical chemistry. To the flavor scientist, it presents a characteristic nutty and smoky aroma, making it a valuable component in food and fragrance formulations.[\[1\]](#) [\[2\]](#) To the medicinal chemist, it is a critical building block, serving as a key intermediate in the synthesis of Glipizide, a widely used anti-diabetic medication.[\[3\]](#)[\[4\]](#) This dual relevance necessitates a robust and unambiguous understanding of its molecular structure.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of **Methyl 5-methylpyrazine-2-carboxylate**. We will move beyond simple data reporting to explore the causality behind analytical choices, integrating spectroscopic, crystallographic, and computational methods. Each technique provides a unique piece of the puzzle, and together, they offer a self-validating system for confirming the molecule's precise architecture.

Foundational Physicochemical Properties

Before delving into complex analytical techniques, a summary of the compound's fundamental properties provides a necessary baseline for identification and handling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molar Mass	152.15 g/mol	[4]
Appearance	Solid	[1]
Melting Point	92 °C	[1][4]
Boiling Point	234.1 ± 35.0 °C (Predicted)	[1]
Solubility	Soluble in Dichloromethane, Methanol	[1][4]
CAS Number	41110-33-2	[1]

Synthesis: The Genesis of Structural Confirmation

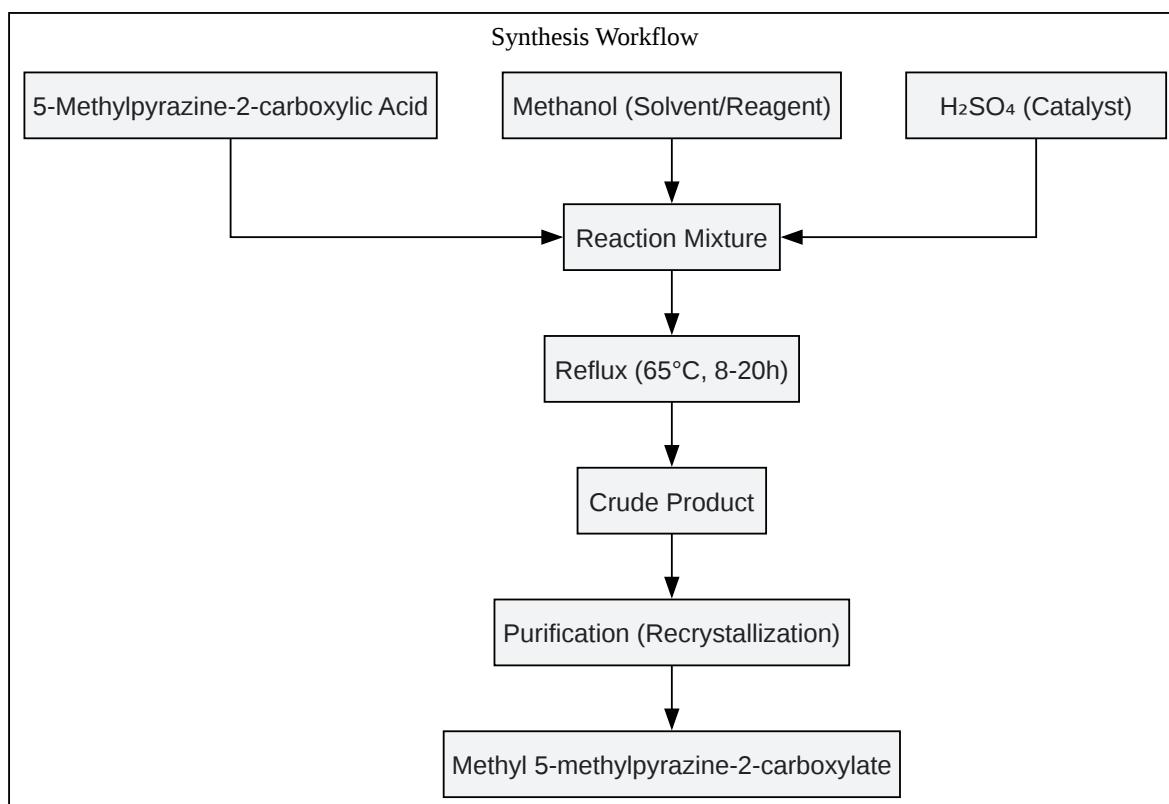
The structural analysis of a compound logically begins with its synthesis. Knowledge of the reactants and reaction mechanism provides a strong hypothesis for the expected product, which is then rigorously tested by analytical methods. The most common route to **Methyl 5-methylpyrazine-2-carboxylate** is the acid-catalyzed esterification of its carboxylic acid precursor.[5]

Experimental Protocol: Fischer Esterification

- Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend 5-methylpyrazine-2-carboxylic acid in methanol (approx. 3 mL of methanol per gram of acid).[5][6]
- Catalyst Addition: Cool the mixture in an ice bath (0–5 °C) and slowly add concentrated sulfuric acid dropwise as a catalyst (a small percentage relative to the acid).[5]
- Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-20 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
- Work-up: After cooling, remove the excess methanol via rotary evaporation. Partition the crude product between water and a suitable organic solvent (e.g., dichloromethane).

- Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent like methanol to yield the final product.[6]

The logic of this synthesis is straightforward: the carboxylic acid is converted to its methyl ester. This informs our analytical approach, as we must now confirm the presence of the ester functional group and the integrity of the substituted pyrazine ring.



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*Synthesis workflow for **Methyl 5-methylpyrazine-2-carboxylate**.*

Spectroscopic Elucidation: A Multi-faceted Approach

Spectroscopy provides a non-destructive way to probe the molecular structure, with each technique offering complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

- ^1H NMR Spectroscopy: This technique identifies the chemical environments of all hydrogen atoms. For **Methyl 5-methylpyrazine-2-carboxylate**, we expect three distinct signals:
 - Pyrazine Ring Protons: Two singlets in the aromatic region (typically δ 8.5-9.5 ppm). The protons on the pyrazine ring at positions 3 and 6 do not couple with each other, hence they appear as sharp singlets.
 - Ring Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm. The signal is a singlet as there are no adjacent protons to couple with.
 - Ester Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm. This signal is typically downfield due to the deshielding effect of the adjacent oxygen atom.
- ^{13}C NMR Spectroscopy: This technique probes the carbon skeleton. We anticipate seven unique carbon signals:
 - Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 160-170 ppm range.
 - Pyrazine Ring Carbons: Four distinct signals for the aromatic carbons. The carbons attached to nitrogen (C2 and C5) will be at different chemical shifts from those attached to hydrogen (C3 and C6) due to the differing electronic environments.
 - Ester Methyl Carbon (-OCH₃): A signal in the δ 50-55 ppm range.
 - Ring Methyl Carbon (-CH₃): An upfield signal, typically in the δ 20-25 ppm range.^[7]

Predicted ¹ H NMR Data (in CDCl ₃)		Predicted ¹³ C NMR Data (in CDCl ₃)	
Proton	Predicted Shift (δ , ppm)	Carbon	Predicted Shift (δ , ppm)
H-3	~9.1 (s, 1H)	C=O	~165
H-6	~8.6 (s, 1H)	C-2	~148
-OCH ₃	~4.0 (s, 3H)	C-5	~155
Ring -CH ₃	~2.7 (s, 3H)	C-3	~145
C-6	~143		
-OCH ₃	~53		
Ring -CH ₃	~22		

Note: These are predicted values based on principles and data from similar compounds. Actual values may vary slightly.[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of **Methyl 5-methylpyrazine-2-carboxylate** is expected to be dominated by vibrations from the ester group and the aromatic ring.

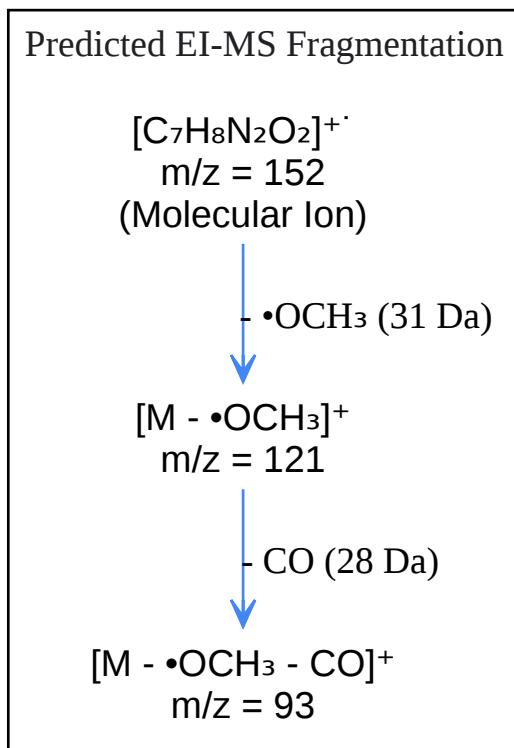
Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Significance
Ester C=O	Stretch	~1720-1740	Confirms the presence of the ester carbonyl. This is a strong, sharp peak and a key diagnostic marker.
Ester C-O	Stretch	~1200-1300	Indicates the single bond between the carbonyl carbon and the ester oxygen.
Aromatic C=N/C=C	Ring Stretch	~1500-1600	Multiple bands confirming the pyrazine ring structure.
sp ² C-H	Stretch	~3000-3100	Aromatic C-H bonds on the ring.
sp ³ C-H	Stretch	~2850-3000	Aliphatic C-H bonds of the two methyl groups.

Reference data for similar compounds can be found in the NIST Chemistry WebBook.[\[10\]](#)[\[11\]](#) The presence of a strong band around 1725 cm⁻¹ and the absence of a broad O-H stretch (from the starting carboxylic acid) would provide strong evidence for a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information from fragmentation patterns. Using Electron Ionization (EI), we expect to see a clear molecular ion peak and characteristic fragment ions.

- Molecular Ion ($M^{+ \cdot}$): The molecular weight is 152.15. The mass spectrum should show a prominent molecular ion peak at $m/z = 152$.
- Key Fragmentation Pathways: The structure suggests several logical fragmentation points. The ester group is often the most labile.
 - Loss of Methoxy Radical ($\cdot OCH_3$): A very common fragmentation for methyl esters, leading to an acylium ion at $m/z = 121$ ($152 - 31$).
 - Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO, leading to a fragment at $m/z = 93$ ($121 - 28$).
 - Loss of the Ester Group: Fragmentation can also lead to the loss of the entire $-COOCH_3$ group.



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*Predicted major fragmentation pathway for **Methyl 5-methylpyrazine-2-carboxylate**.*

Definitive Structure Determination: Single-Crystal X-ray Crystallography

While spectroscopy provides a robust picture of connectivity, X-ray crystallography gives the definitive, unambiguous 3D structure of a molecule in the solid state, including precise bond lengths and angles.

The crystal structure of **Methyl 5-methylpyrazine-2-carboxylate** has been solved and reported.^[5] This analysis provides the ultimate validation of the structure inferred from spectroscopic methods.

- **Molecular Geometry:** The study confirms that the non-hydrogen atoms of the molecule are nearly planar. A key finding is the small dihedral angle of $5.4(1)^\circ$ between the plane of the pyrazine ring and the plane of the ester group (C—C(O)—O).^[5] This planarity suggests significant electronic conjugation across the molecule.
- **Crystal Packing:** In the crystal lattice, molecules are linked into sheets by C—H…N and C—H…O hydrogen bonds, forming a three-dimensional network.^[5] This insight is critical for understanding the solid-state properties of the material.

Selected Structural Parameters

Parameter	Value (Å or °)
C(carbonyl)-O(ester)	~1.20 Å
C(carbonyl)-O(methyl)	~1.33 Å
C(ring)-C(carbonyl)	~1.50 Å
Dihedral Angle (Ring vs. Ester)	5.4(1)°

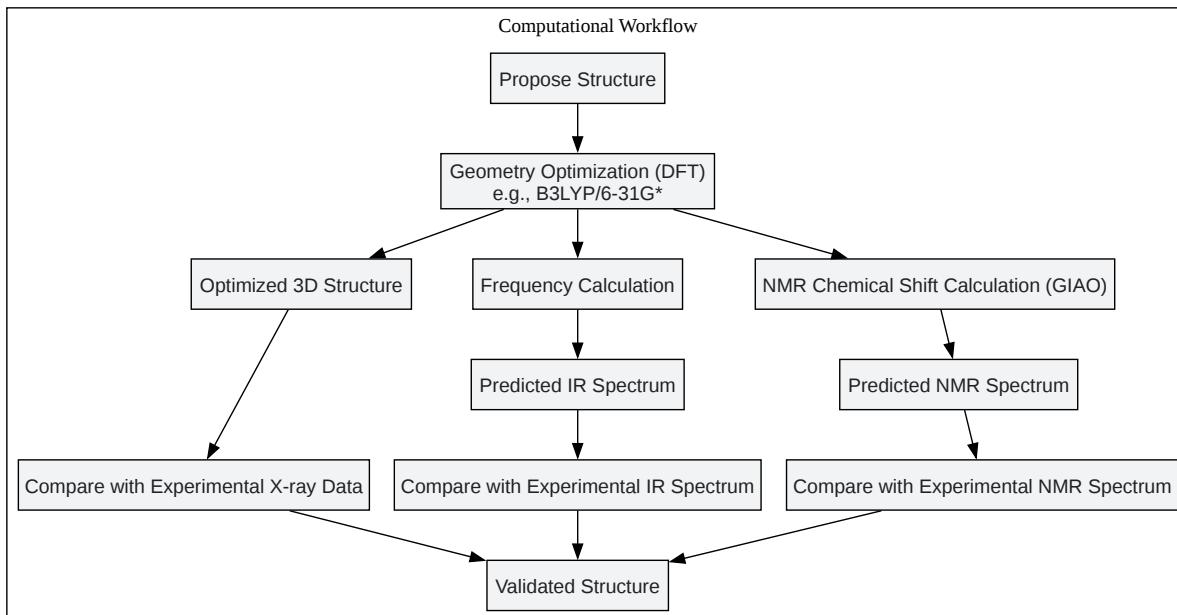
Data sourced from Eller et al. (2017).^[5]

Computational Chemistry: The Corroborative Tool

Modern structural analysis is often complemented by computational chemistry, primarily using Density Functional Theory (DFT). This approach serves two main purposes: prediction and

corroboration.

- Geometry Optimization: A theoretical 3D model of the molecule can be built and its geometry optimized to find the lowest energy conformation. This calculated structure can then be compared to the experimental X-ray data to validate the theoretical model.
- Spectra Prediction: DFT methods can calculate theoretical NMR chemical shifts and IR vibrational frequencies.[\[12\]](#)[\[13\]](#) Comparing these calculated spectra to the experimental data provides another layer of confidence in the structural assignment. Discrepancies can often point to subtle structural or environmental effects.
- Electronic Properties: Computational models can also reveal electronic properties like the Molecular Electrostatic Potential (MEP), which maps charge distribution and is invaluable for predicting intermolecular interactions and reactivity, a key consideration in drug development.[\[14\]](#)



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Workflow for computational structural validation.

Conclusion: An Integrated and Self-Validating Analysis

The structural elucidation of **Methyl 5-methylpyrazine-2-carboxylate** is a clear demonstration of the power of an integrated analytical approach. The synthesis provides a logical starting point, which is then systematically confirmed by a suite of techniques. NMR spectroscopy maps the C-H framework, IR spectroscopy identifies the key functional groups, and mass

spectrometry confirms the molecular weight and fragmentation logic. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the 3D structure, which can be further corroborated by computational modeling.

This multi-faceted, self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for its application in both regulated industries like pharmaceuticals and quality-driven fields like flavor and fragrance.

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